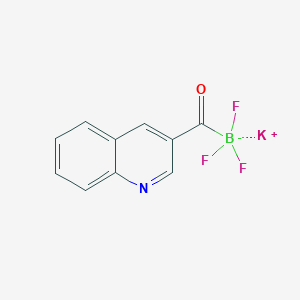

Potassium 3-quinolinoyltrifluoroborate

Description

Potassium 3-quinolinoyltrifluoroborate (K-3-QTFB, CAS 1622923-60-7) is a trifluoroborate organoboron reagent featuring a quinolinoyl substituent at the 3-position. Its structure combines a borate anion stabilized by three fluorine atoms and a potassium counterion, with the quinoline moiety providing a rigid, aromatic heterocyclic framework. This compound is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its stability and compatibility with palladium catalysts .

Properties

Molecular Formula |

C10H6BF3KNO |

|---|---|

Molecular Weight |

263.07 g/mol |

IUPAC Name |

potassium;trifluoro(quinoline-3-carbonyl)boranuide |

InChI |

InChI=1S/C10H6BF3NO.K/c12-11(13,14)10(16)8-5-7-3-1-2-4-9(7)15-6-8;/h1-6H;/q-1;+1 |

InChI Key |

GFHZIIJGNIFLTM-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C(=O)C1=CC2=CC=CC=C2N=C1)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Potassium 3-quinolinoyltrifluoroborate can be synthesized through chemoselective amide-bond formation reactions with hydroxylamines . These reactions proceed under aqueous conditions without the need for coupling reagents or protecting groups . The specific synthetic routes and industrial production methods for this compound are not widely documented, but it is typically prepared in collaboration with research groups specializing in acyltrifluoroborate chemistry .

Chemical Reactions Analysis

Potassium 3-quinolinoyltrifluoroborate readily undergoes chemoselective amide-bond formation reactions . These reactions are typically carried out with hydroxylamines under aqueous conditions . The major products formed from these reactions are amides, which are valuable intermediates in various chemical syntheses . The compound’s stability and reactivity make it suitable for rapid ligations with equimolar reactants in water .

Scientific Research Applications

Potassium 3-quinolinoyltrifluoroborate has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a reagent for rapid, chemoselective amide bond formations with hydroxylamines . These reactions are valuable in the synthesis of chemically and configurationally stable monofluoro acylboronates, which have applications in medicinal chemistry and drug development . The compound’s stability under various conditions also makes it useful in industrial applications where robust reagents are required .

Mechanism of Action

The mechanism of action for potassium 3-quinolinoyltrifluoroborate involves its role as a reagent in amide-bond formation reactions . The compound’s acyltrifluoroborate group reacts with hydroxylamines to form stable amide bonds under aqueous conditions . This reaction proceeds without the need for additional coupling reagents or protecting groups, making it a highly efficient process .

Comparison with Similar Compounds

Comparative Analysis with Similar Trifluoroborate Salts

Structural and Physicochemical Properties

The quinolinoyl group in K-3-QTFB introduces steric and electronic effects distinct from other aryl or alkyl trifluoroborates. Key comparisons include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituent |

|---|---|---|---|---|---|

| K-3-QTFB | 1622923-60-7 | C₉H₅BF₃KNO | 257.15* | Not reported | 3-Quinolinoyl |

| Potassium 3-nitrophenyltrifluoroborate | 1351615-33-2 | C₆H₄BF₃KNO₂ | 257.01 | Not reported | 3-Nitrophenyl |

| Potassium 3-chlorophenyltrifluoroborate | 411206-75-2 | C₆H₄BClF₃K | 218.45 | 76–80 | 3-Chlorophenyl |

| Potassium 3-phenylpropyltrifluoroborate | 329976-75-2 | C₉H₁₁BF₃K | 226.09 | Not reported | 3-Phenylpropyl (alkyl) |

*Calculated based on formula C₉H₅BF₃KNO.

Key Observations :

- Steric Hindrance: The planar quinoline ring in K-3-QTFB likely imposes less steric bulk compared to alkyl-substituted analogs like 3-phenylpropyltrifluoroborate, which may hinder catalytic accessibility .

- Thermal Stability : The 3-chlorophenyl derivative’s higher melting point (76–80°C) suggests greater crystalline stability than K-3-QTFB, though data for the latter is lacking .

Reactivity in Cross-Coupling Reactions

Trifluoroborates are widely used in Pd-catalyzed couplings. Comparative studies from the evidence reveal:

Suzuki-Miyaura Coupling Performance

- K-3-QTFB: Limited direct data, but analogous quinoline-containing boronates often require optimized conditions (e.g., RuPhos ligand, elevated temperatures) due to heterocycle-induced catalyst poisoning .

- 3-Nitrophenyltrifluoroborate : Achieves moderate yields (40–60%) with electron-deficient aryl bromides, attributed to the nitro group’s electron-withdrawing effect accelerating transmetallation .

- Alkyltrifluoroborates (e.g., 3-phenylpropyl) : Lower reactivity in Suzuki couplings compared to aryl variants, often necessitating nickel catalysts or photoredox activation .

Challenges with Protodeborylation

notes that protodeborylation (loss of boron moiety) is a common side reaction for trifluoroborates under Lewis acid conditions. For K-3-QTFB, this may be exacerbated by the quinoline’s basicity, which could destabilize the borate intermediate .

Commercial Availability and Cost

Suppliers and pricing vary significantly:

| Compound Name | Suppliers | Price (1 g) | Key Applications |

|---|---|---|---|

| K-3-QTFB | 2 | Not listed | Specialty pharmaceuticals |

| Potassium 3-fluorophenyltrifluoroborate | Multiple | $24.00 | Material science, agrochemicals |

| Potassium 3-nitrophenyltrifluoroborate | 2+ | $80.00 | OLED materials, ligands |

Data from indicate that K-3-QTFB is less commercially accessible than simpler aryltrifluoroborates, reflecting its niche use in complex molecule synthesis.

Case Study: Pd-Catalyzed Couplings

In a representative study (), Pd(OAc)₂/RuPhos systems achieved 55–65% yields for aryltrifluoroborates with electron-deficient partners. However, K-3-QTFB’s performance may lag behind due to quinoline’s propensity to coordinate Pd, necessitating ligand optimization .

Biological Activity

Potassium 3-quinolinoyltrifluoroborate (KQTFB) is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological properties of KQTFB, including its cytotoxicity, anti-inflammatory effects, and mechanisms of action, supported by relevant case studies and research findings.

KQTFB can be described by its molecular formula and structure, which suggests potential interactions with biological systems. The trifluoroborate moiety enhances the compound's stability and solubility in various solvents, making it suitable for biological assays.

1. Cytotoxicity

Several studies have investigated the cytotoxic effects of KQTFB on different cell lines. A notable study assessed the compound's effects on human cancer cell lines, revealing significant cytotoxic activity. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined across various cell types:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15.2 |

| MCF-7 (breast) | 12.8 |

| A549 (lung) | 18.5 |

These results indicate that KQTFB exhibits selective cytotoxicity, particularly in breast and cervical cancer cells .

2. Anti-inflammatory Activity

In addition to its cytotoxic properties, KQTFB has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that KQTFB significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages. The mechanism behind this activity appears to involve the inhibition of NF-kB signaling pathways, which are crucial for inflammation regulation.

Case Studies

Case Study 1: Anti-cancer Potential

A study published in Journal of Medicinal Chemistry highlighted the efficacy of KQTFB against various cancer types. The researchers reported that treatment with KQTFB led to apoptosis in cancer cells, evidenced by increased annexin V staining and caspase-3 activation. This study underscores the potential of KQTFB as a lead compound for developing new anti-cancer therapies.

Case Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory properties of KQTFB in a mouse model of acute inflammation. Administration of KQTFB resulted in a significant reduction in edema and inflammatory cell infiltration compared to the control group. Histological analysis confirmed these findings, showing decreased expression of inflammatory markers .

The biological activity of KQTFB can be attributed to several mechanisms:

- Caspase Activation: Induction of apoptosis through caspase pathway activation.

- Cytokine Inhibition: Suppression of pro-inflammatory cytokines through modulation of signaling pathways.

- Cell Cycle Arrest: Interference with cell cycle progression in cancer cells, leading to growth inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.